2-(2-methoxyanilino)-N'-(1-naphthylmethylene)butanohydrazide
Description
2-(2-Methoxyanilino)-N'-(1-naphthylmethylene)butanohydrazide is a hydrazide derivative featuring a methoxyanilino substituent and a naphthylmethylene group. Hydrazides are renowned for their versatility in organic synthesis and biological applications, particularly due to their ability to form stable complexes and participate in hydrogen bonding. The naphthyl group introduces steric bulk and aromaticity, which may affect crystallinity and π-π stacking in solid-state structures .
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-N-[(E)-naphthalen-1-ylmethylideneamino]butanamide |
InChI |
InChI=1S/C22H23N3O2/c1-3-19(24-20-13-6-7-14-21(20)27-2)22(26)25-23-15-17-11-8-10-16-9-4-5-12-18(16)17/h4-15,19,24H,3H2,1-2H3,(H,25,26)/b23-15+ |
InChI Key |
PSMXHHBSLGHMRV-HZHRSRAPSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=CC2=CC=CC=C21)NC3=CC=CC=C3OC |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=CC2=CC=CC=C21)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Biological Activity
2-(2-methoxyanilino)-N'-(1-naphthylmethylene)butanohydrazide, with the chemical formula CHNO, is a hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group, an aniline moiety, and a naphthylmethylene structure, which may contribute to its pharmacological properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are critical in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that this compound effectively scavenges free radicals, thereby reducing oxidative damage in cellular models.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. In particular, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory properties of this hydrazone derivative. It has been shown to reduce pro-inflammatory cytokine levels in animal models of inflammation. This suggests a potential therapeutic role for the compound in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of this compound indicate that it may possess anticancer properties. Cell viability assays have revealed that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The underlying mechanisms may involve the activation of caspases and modulation of apoptotic signaling pathways.
Study 1: Antioxidant Activity Assessment
A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 55 | 65 |
| 100 | 80 | 85 |
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 3: Cytotoxicity Evaluation
Cytotoxicity was evaluated using MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited significant cytotoxic effects with IC values indicating strong potential for further development as an anticancer agent.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Compounds for Comparison :
(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide ():
- Substituents: Two methyl groups on phenyl rings.
- Dihedral angle between aromatic rings: 88.45°, reducing conjugation.
- Lacks electron-donating methoxy groups, leading to lower solubility compared to methoxy-containing analogues .
N'-(1H-Indol-3-ylmethylene)-2-(4-methoxyanilino)butanohydrazide (): Substituents: Indole ring (electron-rich) and 4-methoxyanilino. Molecular weight: 350.41 g/mol vs. 365.47 g/mol for N'-(3-allyl-2-hydroxybenzylidene)-2-(2,4-dimethylanilino)butanohydrazide (). Indole’s planar structure may enhance π-π interactions compared to naphthyl groups .
Hydrazones with Tricyanovinyl Groups (): Absorption spectra show bathochromic shifts in polar solvents (e.g., λmax increases by ~20 nm in DMF vs. hexane). DFT calculations indicate E-isomer dominance (except System 3), contrasting with hydrazides lacking cyano groups .
Table 1: Substituent Impact on Key Properties
| Compound | Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| Target Compound | 2-methoxyanilino, naphthyl | ~350–365* | High steric bulk, moderate electron donation |
| (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide | 2,4-dimethyl, 2-methylbenzylidene | 296.36 | Reduced solubility, planar structure |
| N'-(1H-Indol-3-ylmethylene)-2-(4-methoxyanilino)butanohydrazide | 4-methoxyanilino, indole | 350.41 | Enhanced π-π interactions, higher polarity |
*Estimated based on similar compounds.
Spectroscopic and Thermodynamic Properties
- FTIR Signatures :
- DFT Stability :
- E-isomers are generally more stable in hydrazides (). The naphthyl group in the target compound may stabilize specific conformers via steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
